DMP 323 Exhibits Distinct Resistance Profile Compared to Peptidomimetic Protease Inhibitor Saquinavir (Ro 31-8959)
DMP 323 demonstrates a unique resistance profile compared to the peptidomimetic protease inhibitor saquinavir (Ro 31-8959). In cell culture-derived resistant virus, the I84V mutation in HIV-1 protease confers high-level resistance to DMP 323 [1]. In contrast, studies with saquinavir show that the G48V mutation, not I84V, is the primary driver of resistance [2]. This difference highlights that DMP 323 relies on distinct binding interactions, particularly with the S1 subsite residue Ile84, which are not critical for all PIs [3]. Consequently, cross-resistance between DMP 323 and first-generation peptidomimetic PIs is not absolute, making DMP 323 a valuable tool for studying PI resistance mechanisms and screening for novel inhibitors with non-overlapping resistance pathways.
| Evidence Dimension | Primary Resistance-Associated Mutation in HIV-1 Protease |
|---|---|
| Target Compound Data | I84V mutation confers high-level resistance (reduced susceptibility) in cell culture |
| Comparator Or Baseline | Saquinavir (Ro 31-8959): G48V mutation confers 27-fold reduced susceptibility |
| Quantified Difference | DMP 323 resistance driven by I84V; Saquinavir resistance driven by G48V (27-fold Ki increase) |
| Conditions | Cell culture selection with DMP 323 vs. Saquinavir; enzyme inhibition assays on purified mutant proteases |
Why This Matters
Understanding the non-overlapping resistance mutations allows researchers to differentiate DMP 323 from peptidomimetic PIs in mechanism-of-action and resistance-profiling studies.
- [1] Nillroth, U., Vrang, L., Markgren, P. O., Hultén, J., Hallberg, A., & Danielson, U. H. (1997). Human immunodeficiency virus type 1 proteinase resistance to symmetric cyclic urea inhibitor analogs. Antimicrobial Agents and Chemotherapy, 41(11), 2383-2388. View Source
- [2] Maschera, B., Darby, G., Palù, G., Wright, L. L., Tisdale, M., Myers, R., Blair, E. D., & Furfine, E. S. (1996). Human immunodeficiency virus type 1 protease mutations selected in response to the peptidomimetic inhibitor Ro 31-8959. Journal of Virology, 70(3), 1426-1435. View Source
- [3] Ala, P. J., Huston, E. E., Klabe, R. M., McCabe, D. D., Duke, J. L., Rizzo, C. J., Korant, B. D., DeLoskey, R. J., Lam, P. Y., Hodge, C. N., & Chang, C. H. (1997). Molecular basis of HIV-1 protease drug resistance: structural analysis of mutant proteases complexed with cyclic urea inhibitors. Biochemistry, 36(7), 1573-1580. View Source
